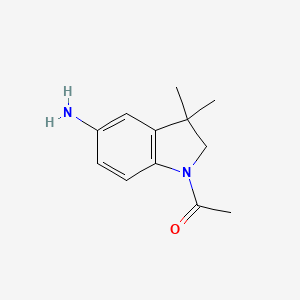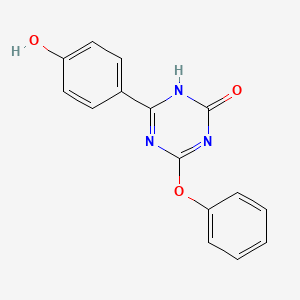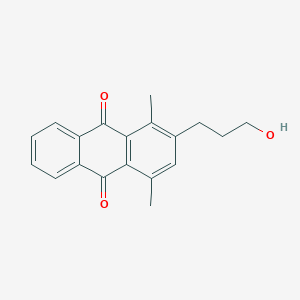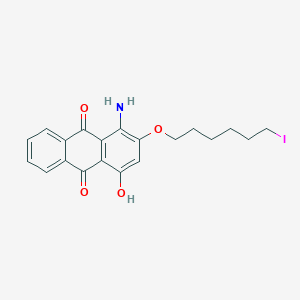
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an amino group, a hydroxy group, and a long iodohexyl chain attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthraquinone core, followed by the introduction of the amino and hydroxy groups. The iodohexyl chain is then attached through an etherification reaction. Key reagents include anthraquinone, iodine, and hexanol, with catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The iodohexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while substitution of the iodohexyl chain can produce various ether or thioether derivatives .
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of dyes and pigments for various applications.
Mécanisme D'action
The mechanism by which 1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: Similar structure but with a phenoxy group instead of an iodohexyl chain.
1-Amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione: Contains a phenoxyethoxy group, offering different reactivity and applications.
Uniqueness
1-Amino-4-hydroxy-2-((6-iodohexyl)oxy)anthracene-9,10-dione is unique due to its long iodohexyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or unique photophysical characteristics .
Propriétés
Numéro CAS |
61556-28-3 |
|---|---|
Formule moléculaire |
C20H20INO4 |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(6-iodohexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20INO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |
Clé InChI |
IYLWOMMBQLAKCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCI)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


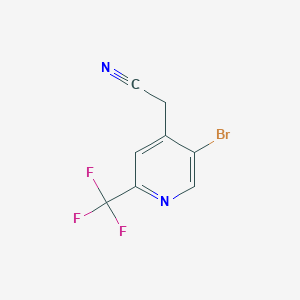
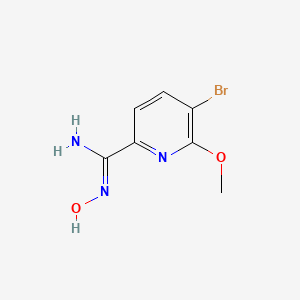
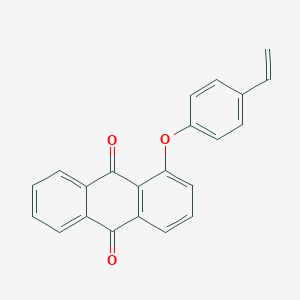
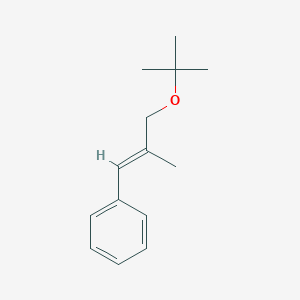



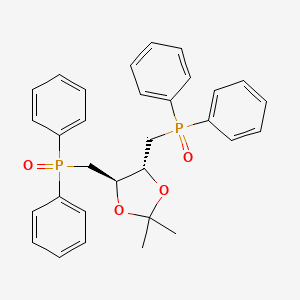
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
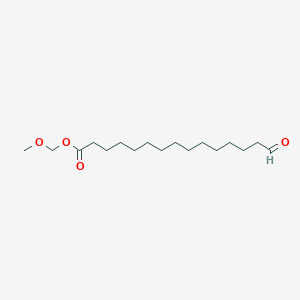
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
